The Emergence of a Superior Deoxofluorinating Agent: A Technical Guide to 4-tert-butyl-2,6-dimethylphenylsulfur Trifluoride
The Emergence of a Superior Deoxofluorinating Agent: A Technical Guide to 4-tert-butyl-2,6-dimethylphenylsulfur Trifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the strategic introduction of fluorine atoms into organic molecules is a paramount tool for modulating physicochemical and biological properties.[1][2] For decades, reagents like diethylaminosulfur trifluoride (DAST) have been mainstays for deoxofluorination, the conversion of hydroxyl and carbonyl groups to their fluorinated counterparts. However, the inherent thermal instability and vigorous reactivity of DAST and its analogues have posed significant safety and handling challenges. This guide provides an in-depth exploration of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a remarkably stable and versatile deoxofluorinating agent that represents a significant advancement in the field.[1][3][4]
A New Benchmark in Stability and Performance
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, also known by the trade name Fluolead®, is a white to off-white crystalline solid that has emerged as a superior alternative to traditional deoxofluorinating agents.[5] Its enhanced thermal stability and unusual resistance to aqueous hydrolysis are its defining features, directly addressing the primary drawbacks of reagents like DAST.[1][2] These properties stem from the unique substitution pattern on the phenyl ring.
The presence of two methyl groups at the ortho positions (2 and 6) and a bulky tert-butyl group at the para position (4) provides steric shielding to the reactive sulfur trifluoride moiety.[1] This steric hindrance, coupled with the electron-donating nature of the alkyl substituents, contributes to the compound's remarkable stability and selectivity in fluorination reactions.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is provided in the table below.
| Property | Value |
| CAS Number | 947725-04-4 |
| Molecular Formula | C₁₂H₁₇F₃S |
| Molecular Weight | 250.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 60-67 °C |
| Boiling Point | 92-93 °C at 0.5 mmHg (with decomposition) |
| Solubility | Soluble in non-polar organic solvents |
Synthesis and Spectroscopic Characterization
The synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is a multi-step process that begins with the formation of the corresponding diaryl disulfide.
Synthetic Protocol
Step 1: Synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl) Disulfide
A robust method for the synthesis of the precursor disulfide involves the reaction of 1-tert-butyl-3,5-dimethylbenzene with sulfur monochloride (S₂Cl₂) in the presence of a catalytic amount of zinc chloride (ZnCl₂) in acetic acid.[1]
Experimental Protocol:
-
To a solution of 1-tert-butyl-3,5-dimethylbenzene in acetic acid, add a catalytic amount of anhydrous ZnCl₂.
-
Slowly add an equimolar amount of sulfur monochloride (S₂Cl₂) to the reaction mixture at room temperature.
-
Stir the reaction for approximately 4 hours.
-
Upon completion, the product, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, can be isolated and purified by standard techniques, yielding a solid product.[1]
Step 2: Synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur Trifluoride
The final product is synthesized by the oxidative fluorination of the diaryl disulfide.[5]
Experimental Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile.
-
To the solvent, add spray-dried potassium fluoride and bis(4-tert-butyl-2,6-dimethylphenyl) disulfide.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add bromine dropwise to the cooled mixture.
-
Continue stirring at 0 °C for 2 hours after the addition of bromine is complete.
-
Remove the solvent and excess bromine under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to yield 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a light white solid.[5]
Caption: Synthetic workflow for 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride.
-
¹H NMR: The proton NMR spectrum displays characteristic signals for the tert-butyl and methyl protons, as well as the aromatic protons. A representative ¹H-NMR spectrum is available.[6]
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative. In deuterated acetonitrile (CD₃CN), the spectrum shows two broad peaks. However, upon the addition of a small amount of anhydrous diethyl ether, these peaks sharpen into a doublet and a triplet, with a 2:1 intensity ratio.[1] This splitting pattern is indicative of a trigonal-bipyramidal geometry around the sulfur atom, with two axial fluorine atoms and one equatorial fluorine atom.[1] The observed chemical shifts in d-acetonitrile are approximately δ 50.9 (t, J=62.7 Hz, 2F) and -58.4 (d, J=62.7 Hz, 1F).[5]
Chemical Reactivity and Deoxofluorination Capabilities
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is a versatile deoxofluorinating agent capable of converting a wide range of functional groups.[1][2][4]
Scope of Deoxofluorination Reactions
This reagent effectively fluorinates:
-
Alcohols to alkyl fluorides.[1]
-
Aldehydes and enolizable ketones to the corresponding fluorinated products.[1][2]
-
Non-enolizable carbonyls to gem-difluoro compounds (CF₂).[1][2]
-
Thiocarbonyl groups (C=S) to gem-difluoro groups (CF₂).[1][2]
The following table summarizes the reactivity of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride with various substrates, highlighting its broad applicability and high efficiency.
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzyl fluoride | 88 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene fluoride | 95 |
| Acetophenone | 1-Fluoro-1-phenylethane | 85 |
| Benzoic acid | Benzotrifluoride | 92 |
(Yields are representative and may vary based on specific reaction conditions)[1]
Mechanism of Deoxofluorination
The high yields and clean reactions observed with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride are attributed to its unique reaction mechanism. The bulky tert-butyl and ortho-methyl groups play a crucial role in directing the reaction towards the desired fluorination pathway and suppressing side reactions, such as polymerization, which can be problematic with less substituted aryl sulfur trifluorides.[1]
The proposed mechanism involves the activation of the substrate's oxygen atom by the sulfur trifluoride moiety, followed by nucleophilic attack of a fluoride ion. The steric bulk on the aryl ring prevents unwanted participation of the phenyl ring in the reaction, leading to a cleaner reaction profile.[1]
Caption: Generalized deoxofluorination mechanism.
Enhanced Stability Profile
A key advantage of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is its superior stability compared to traditional deoxofluorinating agents.
Thermal Stability
Differential scanning calorimetry (DSC) has shown that 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has a decomposition temperature of approximately 232 °C.[1] This is significantly higher than that of DAST, which decomposes rapidly around 140 °C with a much larger heat evolution (1700 J/g for DAST vs. a lower value for Fluolead®).[1][4] This high thermal stability allows for safer handling and broader applicability in various processes, including at industrial scale.[5]
Hydrolytic Stability
Another remarkable feature is its unusual resistance to hydrolysis. Arylsulfur trifluorides typically react with water. However, the hydrophobic tert-butyl group and the steric shielding from the two methyl groups on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride significantly hinder its reaction with water, making it surprisingly stable on contact with aqueous media.[1][3]
Safety and Handling
While 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is significantly more stable than DAST, it is still a reactive chemical that requires careful handling.
-
Toxicity: It is toxic if swallowed and causes severe skin burns and eye damage.[7]
-
Reactivity with Water: It reacts violently with water.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon).
Conclusion
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride represents a significant advancement in deoxofluorination chemistry. Its unique combination of high thermal stability, unusual resistance to hydrolysis, and broad substrate scope, coupled with high reaction yields, makes it an invaluable tool for researchers and scientists in drug discovery and development.[1][2][4] Its superior safety and handling profile compared to traditional reagents like DAST positions it as the deoxofluorinating agent of choice for a wide range of applications.
References
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199–18205. [Link]
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PubMed. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. [Link]
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Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well. DeepDyve. [Link]
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ResearchGate. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. [Link]
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Sladojevich, F., & Togni, A. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications. [Link]
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Semantic Scholar. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. [Link]
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